molecular formula C10H9NO B14616870 3-(2-Methoxyphenyl)prop-2-enenitrile CAS No. 57103-24-9

3-(2-Methoxyphenyl)prop-2-enenitrile

Cat. No.: B14616870
CAS No.: 57103-24-9
M. Wt: 159.18 g/mol
InChI Key: YEVWUIYSLYVPHB-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)prop-2-enenitrile is an organic compound with the molecular formula C10H9NO It is a nitrile derivative characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Methoxyphenyl)prop-2-enenitrile can be synthesized through several methods:

Industrial Production Methods

The industrial production of this compound typically involves the ammoxidation of propylene . This method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used for substitution reactions.

Major Products

    Oxidation: Oxides of the original compound.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)prop-2-enenitrile involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)prop-2-enenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

57103-24-9

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-(2-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C10H9NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-7H,1H3

InChI Key

YEVWUIYSLYVPHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=CC#N

Origin of Product

United States

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